Cesium iodate

Description

Properties

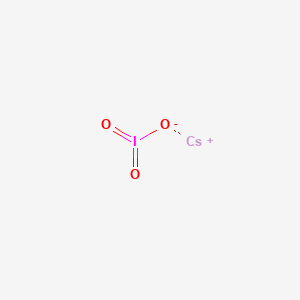

IUPAC Name |

cesium;iodate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cs.HIO3/c;2-1(3)4/h;(H,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTYJFOVYMWNAAG-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]I(=O)=O.[Cs+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CsIO3 | |

| Record name | caesium iodate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70928666 | |

| Record name | Caesium iodate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70928666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.808 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13454-81-4 | |

| Record name | Iodic acid (HIO3), cesium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Caesium iodate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70928666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cesium iodate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.297 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Polymorphs of Cesium Iodate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cesium iodate (B108269) (CsIO₃) is an inorganic salt that has garnered significant interest in various scientific and industrial fields. Its utility is deeply connected to its solid-state structure, and understanding its polymorphic forms is crucial for application-driven research and development. Polymorphism, the ability of a solid material to exist in more than one crystalline form, can profoundly influence a compound's physical and chemical properties, including solubility, stability, and optical characteristics. This guide provides a comprehensive overview of the known polymorphs of cesium iodate, detailing their structural data, synthesis protocols, and characterization methods.

Polymorphs of Cesium Iodate: A Summary

Cesium iodate is known to exhibit at least three distinct polymorphic forms: cubic, monoclinic, and rhombohedral. The existence of these different crystal structures highlights the compound's structural versatility under varying thermodynamic and kinetic conditions.

Data Presentation: Crystallographic Properties

The crystallographic data for the known polymorphs of cesium iodate are summarized in the table below for easy comparison. It is important to note that while the cubic form has been historically reported, detailed structural information for the monoclinic and rhombohedral polymorphs of simple CsIO₃ can be challenging to isolate in the literature, which is often dominated by more complex cesium iodate compounds.

| Property | Cubic Cesium Iodate | Monoclinic Cesium Iodate | Rhombohedral Cesium Iodate |

| Crystal System | Cubic | Monoclinic | Rhombohedral |

| Space Group | Not definitively reported | Not definitively reported for CsIO₃ | Not definitively reported for CsIO₃ |

| Lattice Parameters | a = 4.67 Å[1] | Data not available for CsIO₃ | Data not available for CsIO₃ |

| Cell Volume (ų) | 101.8 | Data not available | Data not available |

| Formula Units (Z) | Not definitively reported | Data not available | Data not available |

Experimental Protocols

The synthesis of a specific polymorph of cesium iodate is highly dependent on the experimental conditions. Below are detailed methodologies for the synthesis and characterization of cesium iodate crystals.

Synthesis of Cesium Iodate Polymorphs

1. Synthesis of Cubic Cesium Iodate via Evaporation

The cubic form of cesium iodate is typically obtained through slow evaporation from an aqueous solution at ambient temperature.

-

Materials:

-

Cesium carbonate (Cs₂CO₃)

-

Iodic acid (HIO₃)

-

Deionized water

-

-

Procedure:

-

Prepare a saturated solution of cesium carbonate in deionized water.

-

In a separate beaker, prepare a stoichiometric amount of iodic acid solution in deionized water.

-

Slowly add the iodic acid solution to the cesium carbonate solution with constant stirring. The reaction is as follows: Cs₂CO₃ + 2HIO₃ → 2CsIO₃ + H₂O + CO₂

-

Continue stirring for 1-2 hours to ensure the reaction goes to completion.

-

Filter the resulting solution to remove any impurities.

-

Allow the clear solution to stand undisturbed in a beaker covered with a perforated film (e.g., Parafilm with small holes) to allow for slow evaporation at room temperature.

-

Cubic crystals of cesium iodate will form over a period of several days to weeks[3].

-

Collect the crystals by filtration, wash with a small amount of cold deionized water, and dry in a desiccator.

-

2. Hydrothermal Synthesis of Rhombohedral Cesium Iodate

The rhombohedral polymorph has been reportedly synthesized using hydrothermal methods, which involve crystallization from a hot, high-pressure aqueous solution.

-

Materials:

-

Cesium iodate (CsIO₃) powder (synthesized as per the above method or commercially sourced)

-

Deionized water

-

-

Equipment:

-

Teflon-lined stainless steel autoclave

-

-

Procedure:

-

A supersaturated solution of cesium iodate in deionized water is prepared.

-

The solution is placed in a Teflon-lined stainless steel autoclave.

-

The autoclave is sealed and heated to a temperature in the range of 150-250°C for a period of 24-72 hours.

-

The autoclave is then allowed to cool slowly to room temperature over 24 hours.

-

The resulting crystals are collected, washed with deionized water, and dried.

-

Characterization of Cesium Iodate Polymorphs

1. Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the crystal structure of the different polymorphs.

-

Objective: To determine the unit cell parameters, space group, and atomic coordinates of each polymorph.

-

Procedure:

-

A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a polarizing microscope to ensure it is a single domain and free of defects[4].

-

The crystal is mounted on a goniometer head.

-

The mounted crystal is placed in the X-ray diffractometer.

-

A monochromatic X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å) is directed at the crystal[5].

-

The crystal is rotated, and the diffraction pattern is collected on a detector.

-

The collected data is processed to determine the unit cell dimensions and space group.

-

The crystal structure is solved and refined using specialized software to obtain the final atomic positions and displacement parameters.

-

2. Powder X-ray Diffraction (PXRD)

PXRD is used to identify the crystalline phases present in a bulk sample and to assess phase purity.

-

Objective: To identify the polymorph(s) present in a synthesized powder sample.

-

Procedure:

-

A finely ground powder of the cesium iodate sample is prepared.

-

The powder is placed on a sample holder.

-

The sample is irradiated with a monochromatic X-ray beam.

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The resulting diffraction pattern is compared with known patterns for the different polymorphs or with patterns calculated from single-crystal data.

-

3. Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the phase transitions and thermal stability of the polymorphs.

-

Objective: To identify the temperatures at which phase transitions occur and to determine the thermal stability of each polymorph.

-

Procedure:

-

A small, accurately weighed sample (typically 5-10 mg) of the cesium iodate polymorph is placed in a DSC or TGA pan.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

In DSC, the difference in heat flow between the sample and a reference is measured as a function of temperature. Endothermic or exothermic peaks indicate phase transitions.

-

In TGA, the change in mass of the sample is measured as a function of temperature, providing information about decomposition and stability[6][7].

-

Mandatory Visualizations

To aid in the conceptual understanding of the relationships and processes involved in the study of cesium iodate polymorphs, the following diagrams have been generated using the DOT language.

References

- 1. openmopac.net [openmopac.net]

- 2. Novel cesium cerium(iv) iodate Cs2Ce(IO3)6: hydrothermal synthesis, crystal structures and thermal stability - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. srdata.nist.gov [srdata.nist.gov]

- 4. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 6. fpe.umd.edu [fpe.umd.edu]

- 7. mdpi.com [mdpi.com]

Unraveling the Crystalline Architecture of Cesium Iodate: A Technical Guide

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide detailing the crystal structure determination of cesium iodate (B108269) (CsIO₃) has been compiled to serve as a critical resource for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of the various polymorphic forms of cesium iodate, complete with detailed experimental protocols, quantitative data, and visualizations of the structure determination workflow.

Cesium iodate is a compound known to exhibit remarkable polymorphism, crystallizing in several forms, including cubic, monoclinic, orthorhombic, and rhombohedral structures.[1] These different crystalline arrangements significantly influence the material's physical and chemical properties, making a thorough understanding of its structural landscape crucial for its application in various scientific and industrial fields.

Comparative Crystallographic Data of Cesium Iodate Polymorphs

The structural parameters of the known polymorphs of cesium iodate have been determined through single-crystal X-ray diffraction. A summary of the key crystallographic data is presented below, allowing for a clear comparison of the different phases.

Table 1: Crystallographic Data for Cesium Iodate (CsIO₃) Polymorphs

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) |

| Cubic | Pm-3m | 4.67 | 4.67 | 4.67 | 90 | 90 | 90 | 101.8 |

| Orthorhombic | Pmn2₁ | 90 | 90 | 90 | ||||

| Monoclinic | P2₁/n | 12.766 | 7.460 | 14.404 | 90 | 107.0 | 90 | 1311.9 |

| Rhombohedral | R3m | * |

Note: Detailed lattice parameters for the orthorhombic and rhombohedral phases are not consistently reported across publicly available databases. The data for the monoclinic phase is for β-Cs₂I₄O₁₁, a closely related compound, and is included for comparative purposes.[2]

Experimental Protocols for Crystal Structure Determination

The determination of the crystal structure of cesium iodate polymorphs typically involves two key stages: crystal synthesis and single-crystal X-ray diffraction analysis.

Crystal Synthesis: Hydrothermal Method

Single crystals of cesium iodate and related complex iodates are often grown using the hydrothermal method.[1] This technique allows for the crystallization of materials from high-temperature aqueous solutions at high vapor pressures.

A. Reactants and Stoichiometry: A representative hydrothermal synthesis for a complex cesium-containing iodate involves the following precursors:

-

Cesium Fluoride (CsF) or Cesium Carbonate (Cs₂CO₃)

-

Cerium(IV) Oxide (CeO₂) (for complex iodates)

-

Periodic Acid (H₅IO₆)

-

Iodic Acid (HIO₃)

-

Deionized Water

B. Procedure:

-

The reactants are mixed in a specific molar ratio and dissolved in deionized water within a Teflon-lined stainless steel autoclave.

-

The autoclave is sealed and heated to a temperature of approximately 230°C for several days to facilitate the dissolution of the reactants and subsequent crystal growth.

-

The temperature is then slowly cooled to room temperature over a period of hours to days to promote the formation of well-defined single crystals.

-

The resulting crystals are filtered, washed with deionized water, and dried in air.

Single-Crystal X-ray Diffraction (SCXRD)

Once suitable single crystals are obtained, their structure is determined using single-crystal X-ray diffraction.

A. Data Collection:

-

A single crystal of appropriate size and quality is mounted on a goniometer head.

-

The crystal is placed in a beam of monochromatic X-rays.

-

As the crystal is rotated, the X-rays are diffracted by the crystal lattice, and the diffraction pattern is recorded by a detector.

-

Data collection is typically performed at a controlled temperature, often at low temperatures (e.g., 100 K), to minimize thermal vibrations of the atoms.

B. Structure Solution and Refinement:

-

The collected diffraction data is processed to determine the unit cell parameters and space group of the crystal.

-

The initial crystal structure is solved using direct methods or Patterson methods, which provide the approximate positions of the atoms in the unit cell.

-

The structural model is then refined using least-squares methods, where the calculated diffraction pattern from the model is compared to the experimental data. This process adjusts the atomic coordinates, and thermal displacement parameters to achieve the best possible fit.

-

Software such as SHELXL is commonly used for structure refinement.

Workflow for Cesium Iodate Crystal Structure Determination

The logical flow of the experimental process for determining the crystal structure of cesium iodate is visualized in the following diagram.

This in-depth guide provides a foundational understanding of the structural chemistry of cesium iodate, offering valuable insights for the design and development of new materials with tailored properties.

References

Synthesis of Cesium Iodate via Aqueous Reaction: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of cesium iodate (B108269) (CsIO₃) through an aqueous reaction pathway. The document details the underlying chemical principles, experimental protocols, and relevant quantitative data to facilitate the replication and optimization of this synthesis in a laboratory setting.

Introduction

Cesium iodate is an inorganic compound with notable applications in analytical chemistry and materials science. Its synthesis via a straightforward aqueous reaction makes it an accessible compound for various research and development activities. This guide focuses on the reaction between a cesium source, typically cesium carbonate (Cs₂CO₃) or cesium hydroxide (B78521) (CsOH), and iodic acid (HIO₃) in an aqueous medium. The reaction proceeds via a neutralization or displacement mechanism, leading to the precipitation of cesium iodate upon cooling, owing to its temperature-dependent solubility.

Reaction Stoichiometry and Thermodynamics

The primary reactions for the synthesis of cesium iodate in an aqueous solution are:

-

Using Cesium Carbonate: Cs₂CO₃(aq) + 2HIO₃(aq) → 2CsIO₃(s) + H₂O(l) + CO₂(g)

-

Using Cesium Hydroxide: CsOH(aq) + HIO₃(aq) → CsIO₃(s) + H₂O(l)

Both reactions are acid-base neutralizations that result in the formation of the cesium iodate salt. The reaction with cesium carbonate is accompanied by the evolution of carbon dioxide gas. The synthesis relies on the principle of precipitation, where the desired product crystallizes out of the solution upon reaching supersaturation, which is typically induced by cooling the reaction mixture.

Quantitative Data

A thorough understanding of the physicochemical properties of cesium iodate is crucial for its successful synthesis and purification.

| Property | Value |

| Chemical Formula | CsIO₃ |

| Molar Mass | 307.81 g/mol |

| Appearance | White monoclinic crystals |

| Density | 4.850 g/cm³ |

| Solubility in Water | 2.6 g/100 mL (at 24 °C)[1][2] |

| Element | Symbol | Atomic Weight | Percentage by Mass |

| Cesium | Cs | 132.91 | 43.18% |

| Iodine | I | 126.90 | 41.23% |

| Oxygen | O | 16.00 | 15.59% |

Calculated values based on the molar mass of CsIO₃.

The solubility of cesium iodate in water is a critical parameter for designing the crystallization process. The following table presents the solubility of cesium iodate at different temperatures, converted from reported data.

| Temperature (°C) | Temperature (K) | Solubility (mol/kg H₂O) | Solubility ( g/100 mL H₂O) |

| 0 | 273.15 | 0.0351 | 1.08 |

| 10 | 283.15 | 0.0518 | 1.59 |

| 20 | 293.15 | 0.0756 | 2.33 |

| 25 | 298.15 | 0.0872 | 2.68 |

| 30 | 303.15 | 0.100 | 3.08 |

| 40 | 313.15 | 0.135 | 4.15 |

| 50 | 323.15 | 0.173 | 5.33 |

| 60 | 333.15 | 0.215 | 6.62 |

| 70 | 343.15 | 0.268 | 8.25 |

| 80 | 353.15 | 0.324 | 9.97 |

| 90 | 363.15 | 0.395 | 12.16 |

| 100 | 373.15 | 0.468 | 14.41 |

Data is based on a smoothing equation from a compilation of multiple sources.[3] The conversion to g/100 mL assumes the density of water is approximately 1 g/mL.

Cesium iodate can exist in a cubic crystal system.

| Parameter | Value |

| Crystal System | Cubic |

| Space Group | Not specified |

| Lattice Parameter (a) | 4.67 Å |

Data from ICSD 308773.[4]

Experimental Protocols

The following section provides detailed methodologies for the synthesis of cesium iodate.

This protocol is based on the stoichiometric reaction between cesium carbonate and iodic acid.[1]

Materials:

-

Cesium Carbonate (Cs₂CO₃)

-

Iodic Acid (HIO₃)

-

Deionized Water

Equipment:

-

Beaker

-

Hotplate with magnetic stirrer

-

Magnetic stir bar

-

Buchner funnel and flask

-

Filter paper

-

Drying oven

Procedure:

-

Reactant Preparation:

-

Calculate the required masses of cesium carbonate and iodic acid based on the desired yield and the reaction stoichiometry (1:2 molar ratio). For example, to synthesize 10 g of CsIO₃ (0.0325 mol), you would need 5.3 g of Cs₂CO₃ (0.01625 mol) and 5.7 g of HIO₃ (0.0325 mol).

-

Dissolve the cesium carbonate in a minimal amount of deionized water in a beaker with stirring.

-

In a separate beaker, dissolve the iodic acid in deionized water.

-

-

Reaction:

-

Slowly add the iodic acid solution to the cesium carbonate solution while stirring continuously. The addition should be done carefully to control the effervescence of carbon dioxide.

-

Once the addition is complete, heat the solution to boiling on a hotplate with continuous stirring to ensure the reaction goes to completion and to expel all dissolved CO₂.

-

-

Crystallization:

-

After boiling for a short period (e.g., 15-20 minutes), remove the beaker from the heat and allow it to cool slowly to room temperature.

-

For enhanced crystallization and higher yield, the solution can be further cooled in an ice bath.

-

-

Isolation and Purification:

-

Collect the precipitated cesium iodate crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold deionized water to remove any soluble impurities.

-

Further wash the crystals with a solvent in which cesium iodate has low solubility, such as ethanol, to aid in drying.

-

-

Drying:

-

Dry the purified crystals in a drying oven at a temperature of around 100 °C until a constant weight is achieved.[1]

-

This protocol utilizes cesium hydroxide as the cesium source.

Materials:

-

Cesium Hydroxide (CsOH)

-

Iodic Acid (HIO₃)

-

Deionized Water

Equipment:

-

Same as in section 4.1.

Procedure:

-

Reactant Preparation:

-

Calculate the required masses of cesium hydroxide and iodic acid based on the 1:1 molar ratio. For 10 g of CsIO₃ (0.0325 mol), you would need 4.9 g of CsOH (0.0325 mol) and 5.7 g of HIO₃ (0.0325 mol).

-

Dissolve both reactants in separate beakers with a minimal amount of deionized water.

-

-

Reaction:

-

Slowly add the iodic acid solution to the cesium hydroxide solution with constant stirring. This is a neutralization reaction and is less vigorous than the reaction with carbonate.

-

-

Crystallization, Isolation, Purification, and Drying:

-

Follow the same procedures as outlined in steps 3, 4, and 5 of the cesium carbonate method (Section 4.1).

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow of the cesium iodate synthesis process.

Caption: General workflow for the synthesis of cesium iodate.

Caption: Reaction pathways for cesium iodate synthesis.

References

Hydrothermal Synthesis of Novel Cesium Iodates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the hydrothermal synthesis of novel cesium iodate (B108269) compounds. It is designed to offer researchers and scientists in the field of materials science and drug development a comprehensive resource, detailing experimental protocols and key quantitative data for the synthesis of complex cesium iodates. The document focuses on compounds synthesized through hydrothermal methods, a versatile technique for producing high-purity crystalline materials.

Introduction to Hydrothermal Synthesis of Iodates

Hydrothermal synthesis is a method of crystal growth from aqueous solutions at high temperatures and pressures. This technique is particularly well-suited for the synthesis of metal iodates, a class of inorganic compounds that often exhibit interesting physical properties, such as nonlinear optical activity. The use of a sealed reaction vessel, typically a PTFE-lined stainless steel autoclave, allows for the precise control of temperature and pressure, which are critical parameters for influencing the crystallization process and the resulting product's structure and morphology.[1][2]

The advantages of hydrothermal synthesis for producing novel cesium iodates include the ability to crystallize compounds that are not stable at their melting points, the potential to grow large, high-quality single crystals, and the capability to control particle size and morphology by tuning the reaction conditions.

Novel Cesium Iodate Compounds

This guide details the hydrothermal synthesis of two recently discovered novel cesium iodate compounds: Cesium Cerium(IV) Iodate (Cs₂Ce(IO₃)₆) and a complex Cesium Scandium Iodate (Cs₅--INVALID-LINK--₂).

Cesium Cerium(IV) Iodate: Cs₂Ce(IO₃)₆

A novel cesium cerium(IV) iodate, Cs₂Ce(IO₃)₆, has been successfully synthesized using a hydrothermal technique.[3][4] This compound crystallizes in the monoclinic space group C2/c and demonstrates high thermal stability.[3][5]

The synthesis of Cs₂Ce(IO₃)₆ single crystals is achieved through the following hydrothermal procedure:[4]

-

A mixture of CsF (4 mmol), CeO₂ (1 mmol), H₅IO₆ (2 mmol), and HIO₃ (4 mmol) is prepared.

-

The solid reactants are added to a 23 mL PTFE-lined stainless steel autoclave.

-

Deionized water (2.0 mL) is added to the autoclave.

-

The autoclave is sealed and heated to 230 °C.

-

The temperature is maintained for 5 days.

-

The autoclave is then cooled to 207 °C at a rate of 0.5 °C per hour.

-

Subsequently, it is cooled to 30 °C at a rate of 2 °C per hour.

-

The resulting light yellow plate-like crystals are filtered, washed with deionized water, and dried in air.

-

Single crystals of Cs₂Ce(IO₃)₆ are then manually separated from the reaction mixture under an optical microscope.

The following table summarizes the key quantitative data for the hydrothermal synthesis of Cs₂Ce(IO₃)₆.

| Parameter | Value |

| Reactants | |

| Cesium Fluoride (CsF) | 4 mmol |

| Cerium(IV) Oxide (CeO₂) | 1 mmol |

| Periodic Acid (H₅IO₆) | 2 mmol |

| Iodic Acid (HIO₃) | 4 mmol |

| Deionized Water | 2.0 mL |

| Reaction Conditions | |

| Autoclave Volume | 23 mL |

| Initial Temperature | 230 °C |

| Dwell Time | 5 days |

| First Cooling Rate | 0.5 °C/hour to 207 °C |

| Second Cooling Rate | 2 °C/hour to 30 °C |

| Product | |

| Chemical Formula | Cs₂Ce(IO₃)₆ |

| Crystal Appearance | Light yellow plates |

The crystal structure of Cs₂Ce(IO₃)₆ has been determined by single-crystal X-ray diffraction.[3][4]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 14.0652(3) |

| b (Å) | 8.1890(2) |

| c (Å) | 17.7211(4) |

| β (°) | 103.601(2) |

| Volume (ų) | 1983.99(8) |

| Z | 4 |

The structure consists of [Ce(IO₃)₆]²⁻ layers formed by CeO₈ square antiprisms and trigonal pyramidal IO₃⁻ groups. These layers are stabilized by Cs⁺ cations located in the voids.[3]

Cesium Scandium Iodate: Cs₅Sc₂(IO₃)₉₂

A new complex cesium scandium iodate, Cs₅--INVALID-LINK--₂, has been synthesized under mild hydrothermal conditions.[6][7] This compound features a complex framework built from [Sc(IO₃)₆]³⁻ building blocks.[5][6]

The synthesis of transparent single crystals of Cs₅--INVALID-LINK--₂ is carried out as follows:[7]

-

A mixture of Sc₂O₃ (0.5 g, 3.63 mmol), Cs₂CO₃ (2 g, 6.14 mmol), and I₂O₅ (4 g, 11.98 mmol) is prepared, corresponding to a molar ratio of 1:4:8.

-

The mixture is dissolved in 10 mL of distilled water.

-

The resulting solution is placed in a 30 mL PTFE-lined stainless steel pressure vessel.

-

The vessel is hermetically sealed and heated to 553 K (280 °C).

-

The temperature is maintained for 7 days.

-

The vessel is then cooled to room temperature over a period of 24 hours.

-

The resulting transparent single crystals are recovered.

The table below outlines the quantitative parameters for the synthesis of Cs₅--INVALID-LINK--₂.

| Parameter | Value |

| Reactants | |

| Scandium(III) Oxide (Sc₂O₃) | 0.5 g (3.63 mmol) |

| Cesium Carbonate (Cs₂CO₃) | 2 g (6.14 mmol) |

| Iodine Pentoxide (I₂O₅) | 4 g (11.98 mmol) |

| Distilled Water | 10 mL |

| Reaction Conditions | |

| Autoclave Volume | 30 mL |

| Temperature | 553 K (280 °C) |

| Dwell Time | 7 days |

| Cooling Time | 24 hours |

| Product | |

| Chemical Formula | Cs₅--INVALID-LINK--₂ |

| Crystal Appearance | Transparent single crystals |

The crystal structure of Cs₅--INVALID-LINK--₂ was determined to be highly complex, with 52 independent atoms in the unit cell.[6][7]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

The structure is characterized by a framework of [Sc(IO₃)₆]³⁻ building blocks, with additional isolated IO₃⁻ groups. Large Cs⁺ cations occupy the holes within this framework.[5][6]

Visualizations

General Experimental Workflow

The following diagram illustrates a typical experimental workflow for the hydrothermal synthesis of novel cesium iodates.

Structural Hierarchy of Novel Cesium Iodates

This diagram illustrates the structural components and their relationships within the described novel cesium iodate compounds.

References

- 1. Conventional and Microwave Hydrothermal Synthesis and Application of Functional Materials: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Novel cesium cerium(iv) iodate Cs2Ce(IO3)6: hydrothermal synthesis, crystal structures and thermal stability - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 4. Novel cesium cerium(iv) iodate Cs2Ce(IO3)6: hydrothermal synthesis, crystal structures and thermal stability | CoLab [colab.ws]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Structure of a New Iodate Cs5[Sc2(IO3)9](IO3)2 with a Complex Framework Based on the Condensation of [Sc(… [ouci.dntb.gov.ua]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Core Chemical Properties of Cesium Iodate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cesium iodate (B108269) (CsIO₃) is an inorganic salt that, while less common than its halide counterpart, cesium iodide, possesses a unique set of chemical and physical properties. This guide provides a comprehensive overview of the fundamental chemical characteristics of cesium iodate, including its synthesis, crystal structure, thermal behavior, and key reactions. All quantitative data is presented in clear tabular formats for ease of comparison, and detailed experimental methodologies are provided. Logical relationships and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Core Physicochemical Properties

Cesium iodate is a white, crystalline solid at room temperature. It is classified as sparingly soluble in water. A summary of its key quantitative properties is provided in Table 1.

| Property | Value | Reference |

| Molecular Formula | CsIO₃ | [1] |

| Molecular Weight | 307.81 g/mol | [1] |

| Appearance | White crystalline solid | [2] |

| Density | 4.66 - 5.28 g/cm³ | [2] |

| Solubility in Water | 2.6 g/100 mL at 24 °C | [2][3] |

| Melting Point | Not available (decomposes) | [4] |

| Boiling Point | Not applicable | [4] |

Note: The melting and boiling points for cesium iodate are often erroneously reported as those for cesium iodide (mp 626 °C, bp 1280 °C). Cesium iodate typically decomposes at elevated temperatures before melting.

Synthesis of Cesium Iodate

The most common laboratory synthesis of cesium iodate involves the reaction of cesium carbonate with iodic acid. This acid-base reaction yields cesium iodate, water, and carbon dioxide.

Experimental Protocol: Synthesis from Cesium Carbonate and Iodic Acid

This protocol describes the laboratory-scale synthesis of cesium iodate crystals.

Materials:

-

Cesium carbonate (Cs₂CO₃)

-

Iodic acid (HIO₃)

-

Deionized water

Procedure:

-

Calculate the stoichiometric amounts of cesium carbonate and iodic acid required for the reaction: Cs₂CO₃ + 2HIO₃ → 2CsIO₃ + H₂O + CO₂

-

Dissolve the cesium carbonate in a minimal amount of deionized water in a beaker.

-

Slowly add the stoichiometric amount of iodic acid to the cesium carbonate solution while stirring. Effervescence will be observed due to the release of carbon dioxide.

-

Once the addition is complete and effervescence has ceased, gently boil the solution to ensure the reaction goes to completion and to concentrate the solution.[3]

-

Allow the solution to cool slowly to room temperature. Small cubic crystals of cesium iodate will precipitate out of the solution.[3]

-

Collect the crystals by filtration.

-

Wash the collected crystals with a small amount of cold deionized water to remove any soluble impurities.[3]

-

Dry the purified crystals in an oven at 100 °C.[3]

Crystal Structure

Cesium iodate is known to exhibit polymorphism, with cubic, monoclinic, and rhombohedral crystal structures having been reported.[2]

| Crystal System | Space Group | Lattice Parameters | Reference |

| Cubic | Not Specified | a = 4.67 Å | [5] |

| Monoclinic | Not Specified | Not available for CsIO₃ | |

| Rhombohedral | Not Specified | Not available for CsIO₃ |

Thermal Decomposition

While a definitive decomposition temperature for cesium iodate is not consistently reported, the thermal behavior of other alkali metal iodates provides insight. Generally, alkali metal iodates decompose upon heating to yield the corresponding metal iodide and oxygen gas. The thermal stability of alkali metal compounds tends to increase down the group.[7][8]

The proposed decomposition reaction is: 2CsIO₃(s) → 2CsI(s) + 3O₂(g)

A complex, Cs₂Ce(IO₃)₆, has been shown to be thermally stable up to 414 °C.[6] It is expected that cesium iodate would have a relatively high decomposition temperature compared to lighter alkali metal iodates.

Chemical Reactivity

Reaction with Reducing Agents

The iodate ion (IO₃⁻) is a reasonably strong oxidizing agent and will react with reducing agents. For example, in an acidic solution, iodate reacts with bisulfite (HSO₃⁻) to form iodide (I⁻).[9][10]

Reaction Equation: IO₃⁻(aq) + 3HSO₃⁻(aq) → I⁻(aq) + 3HSO₄⁻(aq)

Reaction with Concentrated Acids

While specific data for cesium iodate is limited, it is expected to react with strong, non-oxidizing acids in a typical acid-base manner. With strong oxidizing acids like concentrated sulfuric acid, the iodate ion can participate in complex redox reactions. For instance, iodate reacts with iodine in concentrated sulfuric acid to form various iodine cations.[11]

Solubility Determination

As a sparingly soluble salt, the solubility of cesium iodate can be determined experimentally. A general workflow for this process is outlined below.

Experimental Protocol: Determination of Solubility

Methodology:

-

Preparation of Saturated Solution: Add an excess of solid cesium iodate to a known volume of deionized water in a container.

-

Equilibration: Seal the container and agitate it at a constant temperature for an extended period to ensure equilibrium is reached between the dissolved and undissolved salt.

-

Separation: Filter the solution to remove the undissolved solid, yielding a saturated solution.

-

Analysis: Determine the concentration of either the cesium ions (Cs⁺) or the iodate ions (IO₃⁻) in the saturated filtrate. This can be achieved through various analytical techniques such as:

-

Gravimetric analysis: Evaporate a known volume of the filtrate to dryness and weigh the residue.

-

Titration: The iodate concentration can be determined by iodometric titration.

-

Ion-selective electrodes.

-

Atomic absorption spectroscopy for cesium concentration.

-

-

Calculation: From the determined concentration of the ions, the molar solubility and the solubility in g/100 mL can be calculated.

Safety and Handling

-

General Handling: Use in a well-ventilated area. Avoid generating dust. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[12][13][14]

-

Inhalation: Inhalation of dust may cause respiratory irritation.[12][15]

-

Ingestion: May be harmful if swallowed.[12]

-

Storage: Store in a cool, dry place in a tightly sealed container. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[16]

Disclaimer: This information is for educational purposes only and does not constitute a comprehensive safety assessment. Always consult a detailed and specific Safety Data Sheet for any chemical before handling.

Conclusion

Cesium iodate is a simple inorganic salt with interesting properties stemming from the combination of the large, electropositive cesium cation and the oxidizing iodate anion. While some of its fundamental properties are well-documented, such as its synthesis and solubility, others, like its precise thermal decomposition pathway and detailed crystallographic data for all its polymorphs, require further investigation. The persistent confusion with cesium iodide in literature and databases highlights the need for careful data verification. This guide provides a consolidated and critically reviewed summary of the core chemical properties of cesium iodate for the scientific community.

References

- 1. researchgate.net [researchgate.net]

- 2. sisweb.com [sisweb.com]

- 3. srdata.nist.gov [srdata.nist.gov]

- 4. americanelements.com [americanelements.com]

- 5. openmopac.net [openmopac.net]

- 6. Novel cesium cerium(iv) iodate Cs2Ce(IO3)6: hydrothermal synthesis, crystal structures and thermal stability - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. inorganic chemistry - Controversy over products of iodate and bisulfite? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Reactions of iodate with iodine in concentrated sulfuric acid. Formation of I(+3) and I(+1) compounds [inis.iaea.org]

- 12. Cesium Iodide - ESPI Metals [espimetals.com]

- 13. sdfine.com [sdfine.com]

- 14. files.mtstatic.com [files.mtstatic.com]

- 15. cdhfinechemical.com [cdhfinechemical.com]

- 16. physics.purdue.edu [physics.purdue.edu]

A Technical Guide to Cesium Iodate for Scientific and Development Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of Cesium Iodate (B108269) (CsIO₃), detailing its chemical and physical properties, synthesis methodologies, and relevant applications. The information is curated to support advanced research and development activities.

Core Chemical Identifiers

| Identifier | Value |

| CAS Number | 13454-81-4[1] |

| Molecular Formula | CsIO₃[1] |

Quantitative Data Summary

The following table summarizes the key quantitative properties of Cesium Iodate, compiled for ease of reference and comparison.

| Property | Value | Unit | Notes |

| Molecular Weight | 307.808 | g/mol | [1] |

| Appearance | White crystalline solid | - | [1] |

| Density | 4.66 - 5.28 | g/cm³ | [1][2] |

| Water Solubility | 2.6 | g/100 mL | at 24°C[1] |

| Crystal Structure | Monoclinic, Cubic, Rhombohedral | - | Exhibits polymorphism[1] |

| Band Gap | 4.2 | eV | [1] |

| Ionization Energy | ~9.2 | eV | [1] |

Experimental Protocols: Synthesis of Cesium Iodate

The synthesis of Cesium Iodate can be achieved through several methods. Below is a detailed protocol for a common aqueous reaction method.

Protocol: Aqueous Reaction of Cesium Carbonate with Iodic Acid

This method relies on the neutralization reaction between a cesium salt and iodic acid to produce Cesium Iodate.

Materials:

-

Cesium Carbonate (Cs₂CO₃)

-

Iodic Acid (HIO₃)

-

Deionized Water

Procedure:

-

Prepare separate aqueous solutions of Cesium Carbonate and Iodic Acid.

-

Stoichiometrically mix the iodic acid and cesium carbonate solutions.[3]

-

Boil the resulting solution to ensure the reaction goes to completion.[3]

-

Upon cooling, small cubic crystals of Cesium Iodate will precipitate out of the solution.[3]

-

Filter the product from the solution.[3]

-

Wash the collected crystals with cold deionized water to remove any remaining soluble impurities.[3]

-

Press the crystals on filter paper to remove excess water.[3]

-

Dry the final product at 100°C.[3]

Alternative Synthesis: A good yield of cesium iodate can also be obtained by passing chlorine gas into a hot, concentrated solution containing a mixture of cesium iodide and cesium hydroxide.[3] Additionally, hydrothermal techniques are employed for synthesizing complex cesium iodate compounds.[1]

Visualization of Synthesis Workflow

The following diagram illustrates the logical workflow for the aqueous synthesis of Cesium Iodate.

Applications and Relevance to Drug Development

Cesium Iodate is a material with significant applications in nonlinear optics due to its large second-harmonic generation (SHG) effects and high laser damage threshold.[1] It also serves as a structural template for synthesizing novel compounds with tailored optical and electrical properties.[1]

While direct applications of Cesium Iodate in drug development are not widely documented, the broader class of iodine-containing compounds is highly relevant to the pharmaceutical and medical fields.

-

Medical Imaging: A related compound, Cesium Iodide (CsI), is extensively used as a scintillator in medical imaging technologies like X-ray detectors and Positron Emission Tomography (PET).[4][5][6][7][8] In these applications, CsI converts X-rays or gamma rays into visible light, which is then detected to form an image.[6][9]

-

Radioiodine Prophylaxis: Potassium iodate (KIO₃) is used as a prophylaxis against the absorption of radioactive iodine by the thyroid gland in the event of a nuclear incident.[10][11]

-

Drug Delivery Systems: Recent research has explored the use of nanoparticle-based drug delivery systems loaded with potassium iodide for targeted therapy in anaplastic thyroid cancer, leveraging the thyroid's natural iodine uptake mechanism.[12]

The study of iodates such as Cesium Iodate can provide valuable insights for the development of novel materials and agents in these and other related areas of medical science and drug development.

References

- 1. Cesium iodate (13454-81-4) for sale [vulcanchem.com]

- 2. americanelements.com [americanelements.com]

- 3. srdata.nist.gov [srdata.nist.gov]

- 4. Caesium iodide - Wikipedia [en.wikipedia.org]

- 5. Cryogenic cesium iodide for medical imaging [mappingignorance.org]

- 6. nbinno.com [nbinno.com]

- 7. Caesium Iodide for X-Ray Imaging [scintacor.com]

- 8. Cesium Iodide: The Future of Solid State Imaging - Digirad [digirad.com]

- 9. blockimaging.com [blockimaging.com]

- 10. Iodate - Wikipedia [en.wikipedia.org]

- 11. nbinno.com [nbinno.com]

- 12. pubs.acs.org [pubs.acs.org]

Cesium Iodate: A Comprehensive Technical Guide

Abstract

Cesium iodate (B108269) (CsIO₃), an inorganic salt, has garnered interest in various scientific fields due to its unique physicochemical properties. This technical guide provides an in-depth overview of the discovery, history, synthesis, and key characteristics of cesium iodate. It is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this compound. This document summarizes quantitative data in structured tables, provides detailed experimental protocols for its synthesis and analysis, and includes visualizations of key processes.

Introduction

Cesium, the constituent element of cesium iodate, was first identified in 1860 by Robert Bunsen and Gustav Kirchhoff through spectroscopic analysis of mineral water.[1][2] The element was named for the Latin word "caesius," meaning "sky blue," after the characteristic blue lines in its emission spectrum.[1][2] While the element cesium has a well-documented history, the specific discovery timeline of cesium iodate is less defined. Early 20th-century chemical literature provides the first detailed accounts of its synthesis and properties.

This guide explores the historical context of cesium iodate's characterization, its various synthesis methodologies, and its key physical and chemical properties.

History and Discovery

While the precise first synthesis of cesium iodate is not well-documented, one of the earliest detailed investigations into its properties was published by T.V. Barker in the Journal of the Chemical Society in 1908.[3] This work described the preparation of cesium iodate by the stoichiometric mixing of iodic acid and cesium carbonate, resulting in the formation of small cubic crystals upon cooling.[3] This early study laid the groundwork for understanding the basic characteristics of the compound.

Subsequent research has focused on refining synthesis techniques and exploring the polymorphic nature of cesium iodate. A monoclinic crystal structure was discovered in 1985, and a rhombohedral form was first synthesized hydrothermally in 2018.[4] These different crystalline forms exhibit distinct optical properties, which are of interest for applications in nonlinear optics and X-ray imaging.[4]

Physicochemical Properties

Cesium iodate is a white, crystalline solid at room temperature.[4] Its properties are influenced by its polymorphic nature, with cubic, monoclinic, and rhombohedral structures having been reported.[4]

Physical Properties

A summary of the key physical properties of cesium iodate is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | CsIO₃ | [4] |

| Molecular Weight | 307.8081 g/mol | [4] |

| Appearance | White crystalline solid | [4] |

| Crystal Structure | Cubic (historically reported), Monoclinic (1985), Rhombohedral (2018) | [4] |

| Density | 4.66 - 5.28 g/cm³ | [4] |

| Water Solubility | 2.6 g/100 mL (at 24°C) | [3][4] |

| Ionization Energy | ~9.2 eV | [4] |

Chemical Properties

Cesium iodate participates in several chemical reactions, most notably thermal decomposition. When heated, it decomposes to form cesium oxides and releases oxygen and volatile iodine-containing species.[4]

Experimental Protocols

Synthesis of Cesium Iodate (Aqueous Reaction)

This protocol is based on the method described by T.V. Barker in 1908.[3]

Materials:

-

Cesium carbonate (Cs₂CO₃)

-

Iodic acid (HIO₃)

-

Distilled water

Procedure:

-

Prepare aqueous solutions of cesium carbonate and iodic acid.

-

Mix the solutions in stoichiometric amounts.

-

Boil the resulting solution.

-

Allow the solution to cool, which will cause the precipitation of small cubic crystals of cesium iodate.

-

Filter the crystals from the solution.

-

Wash the crystals with cold water.

-

Press the crystals on filter paper to remove excess water.

-

Dry the crystals at 100°C.

Logical Flow of Aqueous Synthesis:

Caption: Workflow for the aqueous synthesis of cesium iodate.

Hydrothermal Synthesis of Complex Cesium Iodates

More complex cesium iodates, such as cesium cerium(IV) iodate (Cs₂Ce(IO₃)₆), can be synthesized using hydrothermal methods.[5][6]

Materials:

-

Cesium fluoride (B91410) (CsF)

-

Cerium(IV) oxide (CeO₂)

-

Periodic acid (H₅IO₆)

-

Iodic acid (HIO₃)

-

Deionized water

Procedure:

-

Combine the starting reagents in a PTFE-lined autoclave.

-

Heat the mixture to 230°C for several days.

-

Slowly cool the autoclave to room temperature.

-

Filter the resulting crystals.

-

Wash the crystals with deionized water and air dry.

Structural Analysis

The crystal structure of cesium iodate is a key area of study, with multiple polymorphs identified.

Logical Relationship of Cesium Iodate Polymorphs:

Caption: Polymorphic forms of cesium iodate.

Conclusion

Cesium iodate, since its early characterization over a century ago, continues to be a compound of scientific interest. Its polymorphic nature and specific physicochemical properties make it a candidate for further research, particularly in the fields of materials science and optics. The synthesis methods outlined in this guide provide a foundation for the preparation of this compound for various research applications.

References

- 1. chemicool.com [chemicool.com]

- 2. Caesium - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 3. srdata.nist.gov [srdata.nist.gov]

- 4. Cesium iodate (13454-81-4) for sale [vulcanchem.com]

- 5. Novel cesium cerium(iv) iodate Cs2Ce(IO3)6: hydrothermal synthesis, crystal structures and thermal stability - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 6. Novel cesium cerium(iv) iodate Cs2Ce(IO3)6: hydrothermal synthesis, crystal structures and thermal stability - CrystEngComm (RSC Publishing) [pubs.rsc.org]

A Theoretical Deep Dive into the Electronic Structure of Cesium Iodate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical studies conducted on the electronic structure of cesium iodate (B108269) (CsIO3). Cesium iodate, a perovskite oxide, is gaining attention for its potential applications in various technological fields. Understanding its fundamental electronic properties through computational methods is crucial for harnessing its full potential. This document summarizes key findings from first-principles calculations, offering a comprehensive overview of its structural and electronic characteristics.

Structural and Electronic Properties of Cesium Iodate Polymorphs

First-principles calculations based on Density Functional Theory (DFT) have been employed to investigate the properties of different crystalline forms (polymorphs) of cesium iodate. The primary computational tool utilized in these studies is the WIEN2k code, which uses the full-potential linearized augmented plane wave (FP-LAPW) method.[1]

Recent studies have explored the monoclinic (M), rhombohedral (R), and cubic (C) polymorphs of CsIO3.[2] The calculations reveal distinct electronic behaviors among these structures. Notably, the monoclinic and rhombohedral phases are predicted to be direct band gap semiconductors, while the centrosymmetric cubic phase is suggested to exhibit metallic characteristics.[2] Another study focusing on the cubic perovskite structure (space group Pm-3m) also confirms its stability at room temperature and provides values for its lattice constant and bulk modulus.[1][3]

Table 1: Calculated Structural and Electronic Parameters for CsIO3 Polymorphs

| Polymorph | Crystal System | Space Group | Calculation Method | Optimized Lattice Parameter (Å) | Bulk Modulus (GPa) | Band Gap (eV) | Nature of Band Gap |

| Cubic[1][3] | Cubic | Pm-3m (221) | DFT (GGA) | 4.5951 | 51.27 | - | Metallic Behavior[2] |

| Monoclinic[2] | Monoclinic | - | DFT (TB-mBJ) | - | - | 4.00 | Direct |

| Rhombohedral[2] | Rhombohedral | - | DFT (TB-mBJ) | - | - | 5.13 | Direct |

Note: DFT calculations were performed using the WIEN2k software package. GGA refers to the Generalized Gradient Approximation, and TB-mBJ refers to the Tran and Blaha modified Becke-Johnson potential.

Density of States (DOS) Analysis

The electronic properties are further elucidated by the analysis of the density of states (DOS). For the cubic phase of CsIO3, the states near the Fermi level are primarily a hybridization of I 'p' and Cs 's' states.[1] The valence band located between -1.0 and -2.5 eV is mainly composed of the 6s electrons of the Cesium atom.[1] A peak in the DOS at -5.5 eV is attributed to the 'p' state of Iodine.[1] The combination of Cs-s, I-2p, and O-2p states are the principal contributors to the energy bands at the Fermi level.[1]

Experimental and Computational Protocols

The theoretical investigations of cesium iodate's electronic structure predominantly rely on first-principles calculations within the framework of Density Functional Theory (DFT).[1][2]

Computational Methodology

A typical workflow for these computational studies is outlined below. The primary software package used is WIEN2k, which is well-suited for periodic solids.[1][2]

-

Structural Optimization: The initial step involves optimizing the crystal structure of CsIO3. This is achieved by calculating the total energy as a function of the unit cell volume and fitting the results to an equation of state, such as the Birch-Murnaghan equation.[1] This process yields the equilibrium lattice constants and the bulk modulus.

-

Electronic Structure Calculation: With the optimized crystal structure, the electronic band structure and density of states are calculated. This is performed using the full-potential linearized augmented plane wave (FP-LAPW) method.[1]

-

Exchange-Correlation Functional: The choice of the exchange-correlation functional is a critical aspect of DFT calculations. The Generalized Gradient Approximation (GGA) has been used to determine structural properties.[1] For more accurate band gap calculations, the Tran and Blaha modified Becke-Johnson potential (TB-mBJ) has been employed.[2]

-

Self-Consistent Field (SCF) Cycle: The calculations are performed iteratively until the total energy and charge density converge to a stable solution.

Visualized Workflow and Logical Relationships

The following diagrams illustrate the logical flow of a first-principles computational study on the electronic structure of a crystalline material like cesium iodate.

Caption: Workflow for a first-principles study of CsIO3.

This guide provides a foundational understanding of the theoretical studies on cesium iodate's electronic structure. The presented data and methodologies offer valuable insights for researchers and scientists working on the development of new materials and technologies. The continued exploration of CsIO3 and its properties through computational and experimental approaches will be essential for unlocking its full potential.

References

An In-depth Technical Guide to the Study of Phase Transitions in Alkali Metal Iodates Under Pressure, with a Focus on Cesium Iodate Analogues

A Note on the Availability of Data for Cesium Iodate (B108269) (CsIO₃): Extensive searches of scientific literature and databases have revealed a significant scarcity of experimental and theoretical data specifically concerning the phase transitions of cesium iodate (CsIO₃) under high-pressure conditions. Therefore, this guide will provide a comprehensive overview of the methodologies and typical findings for closely related alkali metal iodates, such as potassium iodate (KIO₃), which serve as valuable analogues. The experimental protocols, data, and diagrams presented herein are based on studies of these analogous compounds and are intended to provide a framework for understanding the potential behavior of CsIO₃ under pressure.

Introduction to Phase Transitions in Alkali Metal Iodates

Alkali metal iodates (MIO₃, where M = Li, Na, K, Rb, Cs) are a class of materials that exhibit interesting structural diversity and physical properties under ambient and high-pressure conditions. The application of pressure is a powerful tool to probe the nature of chemical bonding and to induce structural phase transitions, leading to the formation of new polymorphs with potentially novel properties. These transitions are often characterized by changes in crystal symmetry, coordination number, and the electronic structure of the material.

Studies on compounds like potassium iodate (KIO₃) have shown that they undergo multiple pressure-induced structural phase transitions. These transformations are of fundamental interest in materials science and condensed matter physics.

Experimental Protocols for High-Pressure Studies

The investigation of phase transitions under pressure relies on a suite of specialized experimental techniques. The primary apparatus for generating high pressures in a controlled laboratory setting is the diamond anvil cell (DAC).

High-Pressure Generation: The Diamond Anvil Cell (DAC)

A diamond anvil cell is a device that uses two opposing diamonds to compress a sample held between their flattened tips (culets). The small culet size allows for the generation of extremely high pressures, often reaching tens or even hundreds of gigapascals.

-

Sample Loading: A small single crystal or powdered sample of the iodate is placed in a hole within a metal gasket, which is positioned between the two diamond anvils.

-

Pressure-Transmitting Medium: To ensure hydrostatic or quasi-hydrostatic pressure conditions, a pressure-transmitting medium (e.g., a methanol-ethanol mixture, silicone oil, or a noble gas like argon) is loaded into the sample chamber along with the sample.

-

Pressure Calibration: The pressure inside the DAC is typically measured using the ruby fluorescence method. A small ruby chip is included in the sample chamber, and the pressure-dependent shift of its fluorescence line, excited by a laser, is used to determine the pressure.

In-Situ Characterization Techniques

Once the sample is under pressure within the DAC, various analytical techniques can be employed to study its properties in-situ.

-

Raman Spectroscopy: This technique is highly sensitive to changes in the vibrational modes of a crystal lattice, which are often affected by phase transitions. A laser is focused on the sample through the diamond anvil, and the scattered light is collected and analyzed. The appearance of new Raman peaks, the disappearance of existing peaks, or discontinuities in the pressure-dependent shift of Raman frequencies are indicative of a phase transition.

-

X-ray Diffraction (XRD): Synchrotron X-ray sources are often used to perform XRD on samples within a DAC. The diffraction pattern provides direct information about the crystal structure. Changes in the diffraction pattern with increasing pressure, such as the appearance of new diffraction peaks, signify a structural phase transition. Analysis of the diffraction data allows for the determination of the crystal system, space group, and lattice parameters of the high-pressure phases.

Phase Transitions in Potassium Iodate (KIO₃): An Analogue for CsIO₃

As a case study, potassium iodate (KIO₃) has been shown to undergo at least two pressure-induced phase transitions at room temperature.[1] At ambient pressure, KIO₃ has a triclinic crystal structure.

Quantitative Data for KIO₃ Phase Transitions

The following table summarizes the observed phase transitions in KIO₃ under pressure.

| Transition | Transition Pressure (GPa) | Crystal System of High-Pressure Phase | Space Group of High-Pressure Phase |

| Phase I → Phase II | ~7 | Rhombohedral | R3 |

| Phase II → Phase III | ~14 | Unknown | - |

Data sourced from studies on potassium iodate and may not be representative of cesium iodate.[1]

Lattice Parameters of KIO₃ High-Pressure Phase II

The following table presents the lattice parameters for the rhombohedral phase of KIO₃ at a pressure of 8.7(1) GPa.

| Lattice Parameter | Value |

| a | 5.89(1) Å |

| α | 62.4(1)° |

Data sourced from studies on potassium iodate and may not be representative of cesium iodate.[1]

Visualizing Phase Transitions and Experimental Workflows

Generalized Phase Transition Pathway for an Alkali Metal Iodate

The following diagram illustrates a hypothetical sequence of phase transitions for an alkali metal iodate under increasing pressure, based on observations from KIO₃.

Caption: A representative phase transition sequence for an alkali metal iodate.

Experimental Workflow for High-Pressure Studies

The diagram below outlines the typical workflow for investigating the phase transitions of a material like an alkali metal iodate under high pressure.

Caption: A typical experimental workflow for high-pressure studies.

Conclusion and Future Outlook

While direct experimental data on the high-pressure behavior of cesium iodate remains elusive, the study of analogous alkali metal iodates provides a robust framework for anticipating its properties. The experimental techniques of diamond anvil cell technology coupled with in-situ Raman spectroscopy and X-ray diffraction are well-established for exploring such phase transitions. Future research, both experimental and computational, is necessary to elucidate the specific phase diagram and structural evolution of cesium iodate under pressure. Such studies would contribute to a more complete understanding of the systematic trends in the high-pressure behavior of the alkali metal iodate family.

References

Introduction to the CsIO3 compound family.

An In-depth Technical Guide to the CsIO3 Compound Family for Researchers and Scientists

Introduction to Cesium Iodate (B108269) (CsIO3)

Cesium iodate (CsIO3) is an inorganic compound that has garnered significant attention within the scientific community, particularly in the fields of materials science and nonlinear optics.[1] This is primarily due to its remarkable polymorphic nature and its excellent nonlinear optical (NLO) properties.[2] As a member of the broader iodate family, CsIO3 serves as a valuable material for frequency conversion applications, such as second-harmonic generation (SHG), and as a structural template for the synthesis of novel compounds with tailored properties.[3][4] This technical guide provides a comprehensive overview of the CsIO3 compound family, including its synthesis, crystal structures, physicochemical properties, and key experimental protocols relevant to its characterization and application.

Synthesis of Cesium Iodate Polymorphs

Cesium iodate can be synthesized through several methods, with the resulting polymorph often dependent on the specific reaction conditions. The most common methods include aqueous solution growth and hydrothermal synthesis.

Aqueous Solution Growth

A straightforward method for preparing CsIO3 involves the reaction of an aqueous solution of iodic acid (HIO3) with cesium carbonate (Cs2CO3).[5] The resulting cesium iodate precipitates from the solution and can be collected, washed, and dried. While specific parameters can be varied to influence crystal size and quality, a general protocol is as follows:

Experimental Protocol: Aqueous Synthesis of CsIO3

-

Precursor Preparation: Prepare aqueous solutions of iodic acid and cesium carbonate of known concentrations.

-

Reaction: Stoichiometrically mix the iodic acid and cesium carbonate solutions. The reaction proceeds as follows: 2HIO3 + Cs2CO3 → 2CsIO3 + H2O + CO2.

-

Crystallization: The solution is typically boiled to drive off CO2 and then allowed to cool slowly. Small cubic crystals of CsIO3 will separate from the solution upon cooling.[5]

-

Isolation and Purification: The precipitated crystals are collected by filtration, washed with cold deionized water to remove any unreacted precursors, and then dried in an oven at 100°C.[5]

Hydrothermal Synthesis

Hydrothermal synthesis is a powerful technique for producing high-quality single crystals of various materials, including complex iodates. This method involves carrying out the crystallization process in an aqueous solution under high temperature and pressure in a sealed vessel called an autoclave. For the CsIO3 family, this method is particularly useful for synthesizing specific polymorphs and more complex iodate compounds. A generalized protocol for the hydrothermal synthesis of a complex cesium-containing iodate, which can be adapted for CsIO3, is provided below.

Experimental Protocol: Hydrothermal Synthesis

-

Precursor Mixture: A mixture of starting reagents is prepared. For example, in the synthesis of the complex iodate Cs2Ce(IO3)6, cesium fluoride (B91410) (CsF), cerium(IV) oxide (CeO2), periodic acid (H5IO6), and iodic acid (HIO3) are used.[6] For CsIO3, appropriate cesium and iodate precursors would be chosen.

-

Autoclave Preparation: The precursor mixture is placed in a Teflon-lined stainless steel autoclave, and deionized water is added as the solvent.

-

Heating and Reaction: The sealed autoclave is placed in a programmable oven and heated to a specific temperature (e.g., 230°C for Cs2Ce(IO3)6) for a designated period (e.g., several days) to allow for the dissolution of reactants and subsequent crystallization of the product.[6]

-

Cooling and Product Recovery: The autoclave is slowly cooled to room temperature. The resulting crystals are then collected, washed with deionized water and ethanol, and dried.

Physicochemical Properties of CsIO3 Polymorphs

Cesium iodate is known to exist in at least three polymorphic forms: cubic, monoclinic, and rhombohedral.[2] These different crystal structures arise from different arrangements of the Cs+ and IO3- ions in the crystal lattice and result in distinct physical and chemical properties.[7] A summary of key quantitative data for the polymorphs is presented in the tables below.

General Properties

| Property | Value |

| Chemical Formula | CsIO3 |

| Molecular Weight | 307.8081 g/mol |

| Appearance | White crystalline solid |

| Density | 4.66 - 5.28 g/cm³ |

| Solubility in Water (24°C) | 2.6 g/100 mL |

Table 1: General Physicochemical Properties of Cesium Iodate.[1][5]

Crystallographic and Optical Properties of CsIO3 Polymorphs

| Property | Cubic (C) | Monoclinic (M) | Rhombohedral (R) |

| Crystal System | Cubic | Monoclinic | Rhombohedral |

| Space Group | Pm-3m | P21/n | R3m |

| Band Gap (eV) | Metallic Behavior | 4.00 (Direct) | 5.13 (Direct) |

| Nonlinear Optical Properties | Centrosymmetric (No SHG) | Noncentrosymmetric (SHG active) | Noncentrosymmetric (SHG active) |

Table 2: Comparison of Crystallographic and Electronic Properties of CsIO3 Polymorphs.[2]

Experimental Characterization of CsIO3

The characterization of CsIO3 polymorphs is crucial for understanding their structure-property relationships. Powder X-ray diffraction (PXRD) is a fundamental technique for identifying the crystalline phases present in a sample.

Powder X-ray Diffraction (PXRD) Workflow

The following diagram illustrates a typical experimental workflow for the characterization of CsIO3 powder samples using PXRD.

References

- 1. americanelements.com [americanelements.com]

- 2. researchgate.net [researchgate.net]

- 3. Cesium iodate (13454-81-4) for sale [vulcanchem.com]

- 4. New layered nonlinear optical iodate Cs3Ta(IO3)8: topology-symmetry analysis and structure prediction - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. srdata.nist.gov [srdata.nist.gov]

- 6. Novel cesium cerium(iv) iodate Cs2Ce(IO3)6: hydrothermal synthesis, crystal structures and thermal stability - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 7. Polymorphs with Remarkably Distinct Physical and/or Chemical Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Cesium Iodate in Second-Harmonic Generation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Second-harmonic generation (SHG) is a nonlinear optical process with significant applications in fields ranging from materials science to advanced biological imaging, a crucial aspect of modern drug development. The efficiency of SHG is highly dependent on the intrinsic properties of the nonlinear crystal used. Iodate-based crystals have emerged as a promising class of materials for frequency conversion due to their often non-centrosymmetric crystal structures, a prerequisite for second-order nonlinear optical phenomena like SHG.

This document provides detailed application notes and protocols for the use of Cesium Iodate (CsIO₃) as a potential material for second-harmonic generation. It is important to note that while theoretical calculations predict favorable nonlinear optical properties for specific polymorphs of CsIO₃, comprehensive experimental data on its SHG performance remains limited in publicly available literature. Therefore, the quantitative data presented herein is based on theoretical studies, and the experimental protocols are generalized from established procedures for characterizing similar iodate-based nonlinear optical crystals.

Theoretical Nonlinear Optical Properties of Cesium Iodate Polymorphs

Theoretical studies based on density functional theory (DFT) have been conducted to predict the structural, electronic, and optical properties of different crystalline forms (polymorphs) of Cesium Iodate. The non-centrosymmetric monoclinic (M) and rhombohedral (R) phases of CsIO₃ are predicted to exhibit piezoelectric and nonlinear optical properties.

Table 1: Theoretical Optical and Electronic Properties of Non-Centrosymmetric CsIO₃ Polymorphs

| Property | Monoclinic (M) Phase | Rhombohedral (R) Phase |

| Crystal System | Monoclinic | Rhombohedral |

| Space Group | P2₁ (Non-centrosymmetric) | R3 (Non-centrosymmetric) |

| Calculated Band Gap | 4.00 eV (Direct) | 5.13 eV (Direct) |

| Predicted NLO Activity | Yes | Yes |

Note: The data presented in this table is derived from theoretical calculations by Belhadj et al. and awaits full experimental verification.

The direct and wide band gaps of these polymorphs suggest good transparency in the visible and near-infrared regions, which is a critical requirement for SHG applications. The non-centrosymmetric nature of these predicted stable phases is a strong indicator of potential SHG activity.

Experimental Protocols

Due to the lack of specific published experimental protocols for CsIO₃, the following sections provide generalized procedures based on standard techniques for the synthesis and characterization of novel nonlinear optical crystals.

Protocol 1: Crystal Growth of Non-Centrosymmetric Cesium Iodate

The synthesis of high-quality, single crystals is the primary and most critical step for evaluating SHG properties. For iodates, hydrothermal and slow evaporation solution growth are common methods.

Objective: To synthesize single crystals of a non-centrosymmetric phase of Cesium Iodate.

Materials:

-

Cesium Carbonate (Cs₂CO₃) or Cesium Nitrate (CsNO₃)

-

Iodic Acid (HIO₃) or Iodine Pentoxide (I₂O₅)

-

Deionized Water

-

Hydrothermal Autoclave with Teflon liner

-

Crystallization dishes

-

pH meter

Methodology (Hydrothermal Synthesis):

-

Precursor Preparation: Prepare an aqueous solution of a soluble cesium salt (e.g., CsNO₃) and iodic acid. The molar ratio of Cs:I should be stoichiometric (1:1 for CsIO₃).

-

pH Adjustment: Carefully adjust the pH of the solution. The pH can influence the resulting crystal phase. A systematic variation of pH is recommended to explore the formation of different polymorphs.

-

Hydrothermal Reaction: Transfer the precursor solution to a Teflon-lined stainless-steel autoclave. Seal the autoclave and place it in a programmable oven.

-

Heating Profile: Heat the autoclave to a temperature in the range of 180-250 °C. The heating rate and dwell time should be optimized. A typical duration is 24-72 hours.

-

Cooling: Slowly cool the autoclave to room temperature. A slow cooling rate (e.g., 2-5 °C/hour) is crucial for the growth of large, high-quality crystals.

-

Crystal Recovery: Open the autoclave, and carefully collect the crystals. Wash them with deionized water and ethanol, and then dry them in air.

Methodology (Solution Growth by Slow Evaporation):

-

Saturated Solution Preparation: Prepare a saturated aqueous solution of Cesium Iodate at a slightly elevated temperature (e.g., 40-50 °C).

-

Filtration: Filter the saturated solution to remove any impurities.

-

Crystallization: Transfer the filtered solution to a clean crystallization dish and cover it with a perforated lid to allow for slow evaporation.

-

Incubation: Place the dish in a constant temperature environment, free from vibrations.

-

Crystal Growth: Allow the solvent to evaporate slowly over several days to weeks. Single crystals will nucleate and grow in the solution.

-

Harvesting: Once crystals of sufficient size are formed, carefully remove them from the solution and dry them.

Diagram 1: Experimental Workflow for Crystal Growth

A generalized workflow for the synthesis of Cesium Iodate crystals.

Protocol 2: Kurtz-Perry Powder Technique for SHG Efficiency Screening

The Kurtz-Perry powder technique is a rapid and effective method for screening new materials for their SHG efficiency.[1]

Objective: To perform a preliminary assessment of the second-harmonic generation efficiency of synthesized Cesium Iodate powder.

Materials:

-

Synthesized Cesium Iodate crystals

-

Agate mortar and pestle

-

Sieves for particle size selection (e.g., 25-45 µm, 45-63 µm, 63-90 µm)

-

Microscope slides or sample holder

-

Reference material with known SHG efficiency (e.g., KDP or quartz powder of the same particle size)

-

Pulsed Nd:YAG laser (1064 nm)

-

Photomultiplier tube (PMT) or a suitable photodetector

-

Optical filters (to block the fundamental wavelength and pass the second harmonic at 532 nm)

-

Oscilloscope

Methodology:

-

Sample Preparation: Grind the synthesized CsIO₃ crystals into a fine powder using an agate mortar and pestle.

-

Particle Size Selection: Sieve the powder to obtain different particle size ranges. This is important as the SHG intensity can be phase-matching dependent on the particle size.

-

Sample Mounting: Pack the sieved powder into a sample holder (e.g., a thin capillary tube or between two glass slides) to a uniform density. Prepare a reference sample of KDP or quartz with the same particle size and in the same holder.

-

Optical Setup:

-

Align the pulsed Nd:YAG laser to irradiate the sample.

-

Place the sample at the focal point of a lens to maximize the power density.

-

Position the photodetector to collect the light transmitted through the sample.

-

Place the optical filters in front of the detector to ensure that only the 532 nm SHG signal is measured.

-

-

Data Acquisition:

-

Irradiate the CsIO₃ sample with the laser and measure the intensity of the 532 nm light using the photodetector and oscilloscope.

-

Without changing the laser power or optical alignment, replace the sample with the reference material (KDP) and measure the SHG intensity.

-

-

Analysis: Compare the SHG signal intensity from the CsIO₃ sample to that of the reference material. The relative SHG efficiency can be estimated as a multiple of the reference (e.g., 0.5 x KDP, 2 x KDP).

Diagram 2: Kurtz-Perry SHG Measurement Setup

A schematic of the Kurtz-Perry powder SHG measurement setup.

Protocol 3: Phase-Matching Angle Measurement

For a promising material, determining the phase-matching angles is crucial for fabricating correctly oriented crystals for devices.

Objective: To measure the angle-dependent SHG intensity and determine the phase-matching angles of a CsIO₃ single crystal.

Materials:

-